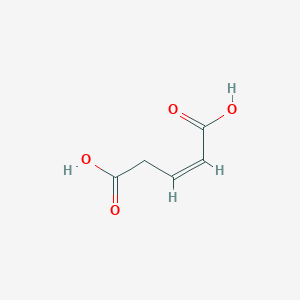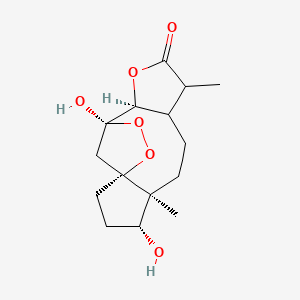
Tehranolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tehranolide is a natural product found in Artemisia diffusa with data available.
Aplicaciones Científicas De Investigación
Cancer Therapy and Immune Response Modulation
Tehranolide, a sesquiterpene lactone isolated from Artemisia diffusa, has been studied for its potential in cancer therapy. Research suggests it can modulate the immune response, reduce regulatory T cells, and inhibit tumor growth in vivo. Specifically, this compound has shown a significant decrease in tumor volume and alteration in cytokine profiles, such as increased levels of interferon-gamma and decreased levels of interleukin-4, in animal models. These changes are indicative of a potential role in cancer immunotherapy (Noori et al., 2010).
Breast Cancer Cell Growth Inhibition
Further research into this compound's effects on breast cancer cells (specifically MCF-7 cells) revealed its ability to inhibit cell growth, induce G0/G1 arrest, and promote apoptosis. This activity is mediated through the PI3K/Akt/cyclin D1 pathway, suggesting this compound’s role in cell cycle regulation and apoptosis pathways in cancer cells (Noori & Hassan, 2012).
Cell Proliferation Inhibition through Calmodulin Inhibition
This compound has been observed to inhibit cell proliferation in K562 cells, a type of cancer cell line, by interfering with calmodulin structure and activity. It accomplishes this by inhibiting phosphodiesterase (PDE1) and activating protein kinase A (PKA), following cAMP accumulation. This mode of action differentiates this compound from other compounds and highlights its potential as a unique therapeutic agent (Noori & Hassan, 2013).
Anti-malarial Effects
This compound's potential extends beyond cancer treatment, as it has also been investigated for its anti-malarial effects. Studies on Plasmodium falciparum, the parasite responsible for malaria, have shown that this compound exhibits significant anti-plasmodial activity in vitro, offering a promising avenue for malaria treatment research (Rustaiyan et al., 2015).
Immune Response and Tumor Infiltration
Research also indicates that this compound could shift the immune response towards Th1 and modulate intra-tumor infiltrated T regulatory cells, highlighting its potential use in enhancing the effectiveness of cancer immunotherapy (Noori et al., 2009).
Propiedades
Fórmula molecular |
C15H22O6 |
|---|---|
Peso molecular |
298.33 g/mol |
Nombre IUPAC |
(1R,4R,5S,12S,13S)-4,13-dihydroxy-5,9-dimethyl-11,14,15-trioxatetracyclo[11.2.1.01,5.08,12]hexadecan-10-one |
InChI |
InChI=1S/C15H22O6/c1-8-9-3-5-13(2)10(16)4-6-14(13)7-15(18,21-20-14)11(9)19-12(8)17/h8-11,16,18H,3-7H2,1-2H3/t8?,9?,10-,11+,13+,14-,15+/m1/s1 |
Clave InChI |
UKBRRPFBNDFXGR-PLTKTJNRSA-N |
SMILES isomérico |
CC1C2CC[C@]3([C@@H](CC[C@@]34C[C@@]([C@H]2OC1=O)(OO4)O)O)C |
SMILES canónico |
CC1C2CCC3(C(CCC34CC(C2OC1=O)(OO4)O)O)C |
Sinónimos |
tehranolide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1R,4S,7R,11S,14S,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide](/img/structure/B1233736.png)


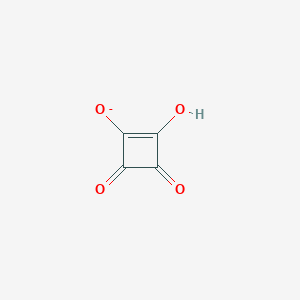

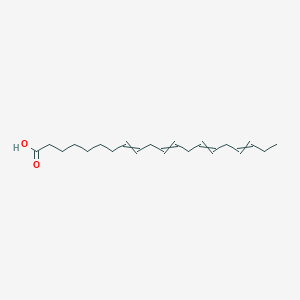

![4-(4-Tetrazolo[1,5-a]quinoxalinyl)morpholine](/img/structure/B1233750.png)
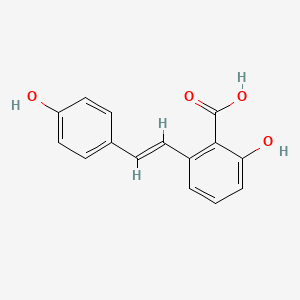

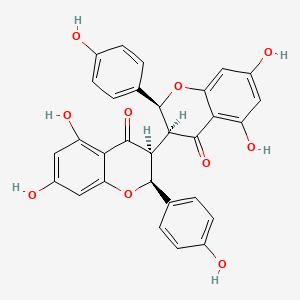

![Phosphorothioic acid, O-[2-chloro-1-(2,5-dichlorophenyl)ethenyl] O,O-diethyl ester](/img/structure/B1233760.png)
